

# Coptisine Sulfate: A Comprehensive Toxicity Profile and Safety Assessment

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## Compound of Interest

Compound Name: CoptisineSulfate

Cat. No.: B10825381

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Coptisine, a protoberberine alkaloid primarily derived from plants of the Coptis genus, has garnered significant interest for its diverse pharmacological activities. Its sulfate salt, coptisine sulfate, is often utilized in research due to its enhanced solubility. As with any compound intended for potential therapeutic use, a thorough understanding of its toxicity profile and a comprehensive safety assessment are paramount. This technical guide provides a detailed overview of the current knowledge regarding the toxicity of coptisine sulfate, summarizing key preclinical safety data. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound.

## Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to be lethal to 50% of a tested animal population.

## Quantitative Data

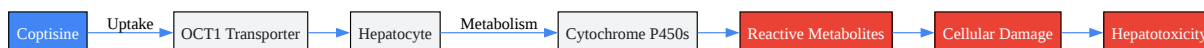
Test Substance	Species	Route of Administration	LD50 Value (mg/kg)	Reference
Coptisine	Mice	Oral	852.12	<a href="#">[1]</a>
Coptisine	Mice	Oral	880.18	<a href="#">[2]</a>

## Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP) - Representative Protocol

The determination of the oral LD50 in mice for coptisine was likely conducted following a protocol similar to the OECD 425 guideline (Up-and-Down Procedure). A summary of a representative protocol is provided below.

- **Test System:** Healthy, young adult mice of a single sex (typically females, as they are often slightly more sensitive), nulliparous and non-pregnant.
- **Housing:** Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
- **Dose Administration:** The test substance is administered orally via gavage. The volume administered is based on the animal's body weight.
- **Dosing Procedure:** A single animal is dosed at a starting dose level. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose for the next animal is increased by a set factor. If the animal dies, the dose for the next animal is decreased by the same factor. This sequential dosing continues until a specified stopping criterion is met.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

- **Data Analysis:** The LD50 is calculated using the maximum likelihood method based on the pattern of survival and death.



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## References

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